2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxazole ring: This step often involves the reaction of the furan derivative with an appropriate amine and a nitrile source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted phenoxy and amino derivatives.
Scientific Research Applications
2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of furan, oxazole, and nitrile functionalities, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-10-21-18-15(11-20)22-19(25-18)17-9-8-14(24-17)12-23-16-7-5-4-6-13(16)2/h3-9,21H,1,10,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYJPFNXJGIMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.